Ethyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a bicyclic thiophene derivative featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a 2-thienylcarbonylamino moiety at position 2. This compound is synthesized via amidation of its precursor, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (compound 1), which is prepared through a Gewald reaction involving cyclopentanone, ethyl cyanoacetate, sulfur, and diethylamine in ethanol (87% yield) .
Thiophene-based derivatives are of significant interest in medicinal chemistry due to their bioisosteric relationship with aromatic rings in drugs, enabling improved pharmacokinetic profiles .
Properties
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-2-19-15(18)12-9-5-3-6-10(9)21-14(12)16-13(17)11-7-4-8-20-11/h4,7-8H,2-3,5-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLHWHZPFYAHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H15NO3S2
- Molecular Weight : 321.4145 g/mol
- CAS Number : [Not specified in the results]
Thiophene derivatives, including the compound , are known to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : Thiophene-based compounds often act as inhibitors of specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : These compounds may interact with cell surface receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell walls or inhibition of essential bacterial enzymes.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, possibly through enzyme inhibition. |
| Anti-inflammatory | Potential to reduce inflammation by modulating inflammatory pathways and cytokine production. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro; specific pathways are under investigation. |
Case Studies and Research Findings
- Antimicrobial Studies :
-
Anti-inflammatory Effects :
- Research indicated that the compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases . The mechanism appears to involve the inhibition of NF-kB signaling pathways.
- Anticancer Activity :
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The cyclopenta[b]thiophene scaffold is highly versatile, allowing modifications at positions 2 and 3. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorobenzoyl group (electron-withdrawing) in Compound 36 enhances antiviral activity compared to the 2-thienylcarbonyl group, possibly due to improved target binding or metabolic stability . In contrast, the 3,4-dimethoxybenzoyl substituent (electron-donating) may alter solubility and CNS penetration .
- Spectral Data : The Schiff base analog shows distinct IR peaks for C=N (1602 cm⁻¹) and C=O (1706 cm⁻¹), absent in the parent compound, highlighting the impact of imine formation on electronic structure .
Physicochemical Properties
- Melting Points : Derivatives with rigid substituents (e.g., 2-fluorobenzoyl, mp 219–220°C) exhibit higher melting points than the Schiff base (mp 135–137°C), reflecting stronger intermolecular forces .
- Solubility : Ethyl carboxylate groups enhance aqueous solubility compared to methyl esters, critical for drug bioavailability .
Preparation Methods
Synthesis of Ethyl 2-Amino-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
The precursor ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 4815-29-6) is prepared by reacting cyclopentanone with ethyl cyanoacetate and sulfur in morpholine at 80–100°C for 4–6 hours. The reaction proceeds via keto-enol tautomerization, followed by cyclization and aromatization:
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
| Purification | Recrystallization (ethanol/water) |
Acylation of the Amino Group
The target compound is synthesized by acylating the primary amine of the cyclopenta[b]thiophene precursor with 2-thiophenecarbonyl chloride. This step introduces the (2-thienylcarbonyl)amino moiety.
Reaction Conditions and Optimization
The acylation is typically performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the acyl chloride. Triethylamine (TEA) is added as a base to scavenge HCl generated during the reaction:
Optimized Protocol
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Dissolve the precursor (1 equiv) in dry DCM (10 mL/g).
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Add TEA (1.2 equiv) dropwise at 0°C.
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Introduce 2-thiophenecarbonyl chloride (1.1 equiv) slowly.
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Warm to room temperature and stir for 12–16 hours.
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Quench with ice-water, extract with DCM, dry (Na₂SO₄), and concentrate.
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Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Performance Metrics
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for both Gewald and acylation steps. For example, the cyclopenta[b]thiophene core forms in 1–2 hours at 120°C under microwave conditions, improving yields to 80–90%.
Solid-Phase Synthesis
Immobilizing the precursor on Wang resin enables iterative acylation and cleavage, facilitating high-throughput production of analogs. This method achieves 60–70% yield with >90% purity.
Analytical Characterization
The compound is validated using:
-
¹H/¹³C NMR : Peaks at δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), and δ 7.45–7.80 (m, thiophene protons).
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FT-IR : Stretches at 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 1530 cm⁻¹ (C-N).
Challenges and Solutions
Industrial-Scale Production
Thermo Scientific and AK Scientific synthesize the compound via the above methods, offering batches up to 25 g with ≥95% purity. Production costs are minimized by recycling solvents (DCM, THF) and using automated chromatography systems.
Recent Advances (2023–2025)
Q & A
Q. Advanced Optimization
- Microwave-Assisted Synthesis : Reduces reaction time for acylation steps while maintaining yields (~75–85%) .
- Solid-Phase Synthesis : Employed for parallel synthesis of derivatives, enhancing scalability for high-throughput screening .
How is the compound characterized structurally, and what analytical contradictions may arise?
Q. Basic Characterization
Q. Advanced Analysis & Contradictions
- X-ray Crystallography : Discrepancies in hydrogen bonding patterns (e.g., thioureido derivatives) may arise due to polymorphism. SHELXL refinement (SHELX suite) is critical for resolving ambiguities in unit cell parameters .
- Dynamic NMR : Used to resolve rotational barriers in amide bonds, which may obscure signal splitting in standard ¹H-NMR .
What derivatives exhibit notable biological activity, and how are their structure-activity relationships (SAR) evaluated?
Q. Basic Derivatives
Q. Advanced Pharmacological Profiling
- NOX4 Inhibition : Derivatives like GLX351322 show IC₅₀ = 5 µM against hydrogen peroxide production. Selectivity over NOX2 is achieved via steric hindrance from the cyclopentane ring .
- Anti-Cancer Agents : Thieno-triazolopyrimidine derivatives (e.g., C17–C21) demonstrate IC₅₀ < 50 µM against breast cancer cells via molecular docking into EGFR kinase domains .
How are computational methods applied to predict binding modes and optimize pharmacokinetics?
Q. Basic Docking Studies
- Molecular Docking (AutoDock Vina) : Predicts binding affinities to targets like NOX4 or EGFR. The thiophene core aligns with hydrophobic pockets, while the acyl group forms hydrogen bonds .
- ADMET Prediction (SwissADME) : LogP values (~3.5) indicate moderate lipophilicity, suggesting blood-brain barrier penetration for CNS-targeted derivatives .
Q. Advanced Mechanistic Insights
- MD Simulations (GROMACS) : Reveal stable binding conformations over 100 ns, highlighting the role of the cyclopentane ring in reducing off-target interactions .
- QM/MM Calculations : Assess charge distribution in the thienylcarbonyl group, explaining enhanced electrophilicity for covalent inhibitor design .
What strategies resolve contradictions in biological data across studies?
Q. Case Example: Antiviral vs. Anticancer Activity
- Metabolic Stability : Divergent results may stem from esterase-mediated hydrolysis rates (e.g., plasma esterases in cell-based vs. enzyme assays). LC-MS/MS quantifies parent compound vs. metabolites .
- Crystallographic Validation : Confirms active conformation (e.g., planar vs. twisted amide geometry) to reconcile discrepancies in IC₅₀ values .
What reaction conditions optimize cyclization steps without side-product formation?
Q. Key Parameters
- Solvent Choice : HMPA at 150°C promotes cyclization to fused pyrimidinones (76% yield), while DMF leads to dimerization .
- Catalyst Screening : NaHCO₃ minimizes ester hydrolysis during acylation compared to stronger bases like NaOH .
How is the compound’s stability assessed under physiological conditions?
Q. Methodological Protocol
pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
Light Sensitivity : UV irradiation (254 nm, 48h) identifies photolytic byproducts (e.g., thiourea cleavage) .
Plasma Stability : Human plasma incubation (1–24h) with LC-MS analysis quantifies ester hydrolysis to carboxylic acid .
What crystallographic software tools are recommended for structure refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
